1-(3-Chlorophenyl)piperidin-3-amine dihydrochloride
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Overview
Description
1-(3-Chlorophenyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H17Cl3N2 and a molecular weight of 283.63 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a chlorophenyl group attached to the piperidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)piperidin-3-amine dihydrochloride typically involves the reaction of 3-chlorobenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and filtration to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(3-Chlorophenyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .
Scientific Research Applications
1-(3-Chlorophenyl)piperidin-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving neurotransmitter systems and receptor binding assays.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
3-Aminopiperidine dihydrochloride: This compound has a similar piperidine structure but lacks the chlorophenyl group.
1-(4-Chlorophenyl)piperidin-3-amine dihydrochloride: This compound has a similar structure but with the chlorine atom positioned at the 4th position on the phenyl ring instead of the 3rd position.
1-(3-Bromophenyl)piperidin-3-amine dihydrochloride: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14;;/h1,3,5,7,10H,2,4,6,8,13H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCARDIFNANADBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=CC=C2)Cl)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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